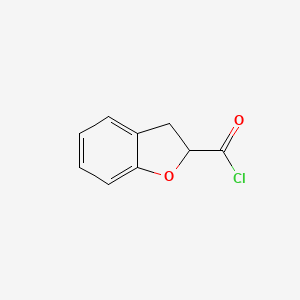

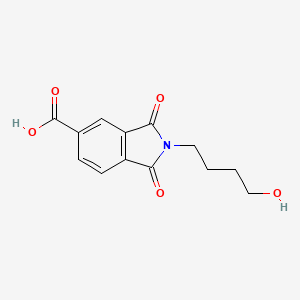

2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

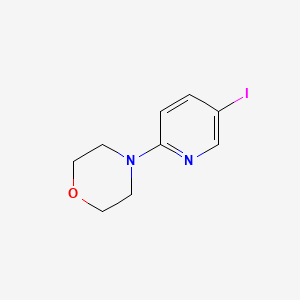

The compound 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a derivative of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, which is known for its biological activity, particularly as a heparanase inhibitor. Heparanase is an enzyme involved in the degradation of the extracellular matrix and is implicated in tumor metastasis and angiogenesis. Inhibitors of heparanase, such as certain derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, have potential therapeutic applications in cancer treatment due to their anti-angiogenic effects .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been achieved through an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although not directly related to the target compound, this method could potentially be adapted for the synthesis of 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

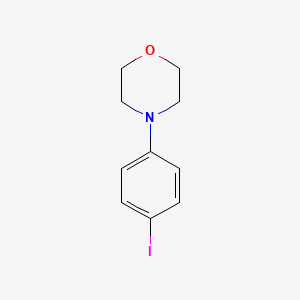

The molecular structure of 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is characterized by the presence of an isoindole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The compound also contains a dioxo moiety and a carboxylic acid group, which contribute to its reactivity and potential for forming derivatives .

Chemical Reactions Analysis

The chemical reactivity of the compound is likely influenced by the functional groups present in its structure. The carboxylic acid group can participate in esterification and amide formation reactions, while the hydroxy group may be involved in etherification or oxidation reactions. The dioxo moiety could potentially engage in further chemical transformations, although specific reactions for this compound have not been detailed in the provided papers.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid are not explicitly described in the provided papers, we can infer that the compound's solubility, melting point, and stability would be influenced by its functional groups. For example, the presence of a carboxylic acid group typically increases solubility in polar solvents due to hydrogen bonding. The hydroxy group may also contribute to solubility and the potential for intermolecular hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Heparanase Inhibition and Anti-Angiogenic Effects

Compounds structurally related to 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, specifically 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, have been identified as inhibitors of the endo-beta-glucuronidase heparanase. These compounds, including 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, display potent heparanase inhibitory activity and show high selectivity over human beta-glucuronidase. Additionally, these compounds exhibit anti-angiogenic effects, making them valuable as biological tools and potential therapeutic agents (Courtney et al., 2004).

Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines

The thermolysis of carboxylic acids structurally similar to the compound leads to the formation of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and chiral (9bS)-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindoles. This synthesis process demonstrates the potential of these compounds in creating diverse heterocyclic structures, which could be significant in medicinal chemistry and the development of new pharmaceuticals (Melo et al., 2004).

Integration in Synthesis of Integrin Antagonists

The synthesis of 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives, closely related to the compound , has been utilized in the preparation of integrin antagonists. These chemical processes underline the utility of such compounds in the development of new therapeutic agents targeting specific cellular interactions, particularly integrins (Deng et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-hydroxybutyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-6-2-1-5-14-11(16)9-4-3-8(13(18)19)7-10(9)12(14)17/h3-4,7,15H,1-2,5-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXPYNXNPDHNCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389854 |

Source

|

| Record name | 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

CAS RN |

351334-92-4 |

Source

|

| Record name | 2-(4-Hydroxy-butyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)